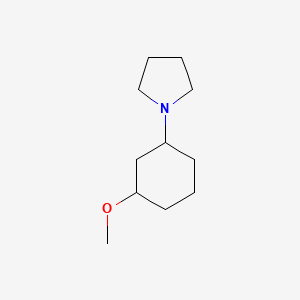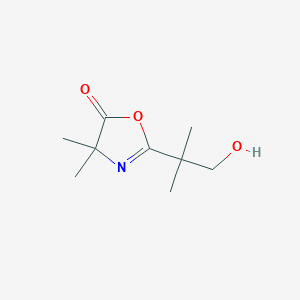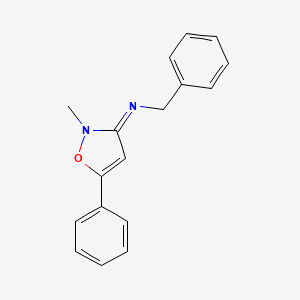![molecular formula C12H7Cl2NO3 B12890643 4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro- CAS No. 156496-83-2](/img/structure/B12890643.png)
4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their wide range of biological activities and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with a suitable dipolarophile under basic conditions . Another approach involves the use of nitrile oxides generated in situ from hydroxamoyl chlorides, which then undergo 1,3-dipolar cycloaddition with alkenes or alkynes .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance efficiency and yield. Flow chemistry allows for better control over reaction conditions and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a simpler structure.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions.
Trisubstituted Isoxazoles: Compounds with three substituents on the isoxazole ring
Uniqueness
3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one is unique due to its specific substitution pattern and the presence of the pyrano ring, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Propriétés
Numéro CAS |
156496-83-2 |
|---|---|
Formule moléculaire |
C12H7Cl2NO3 |
Poids moléculaire |
284.09 g/mol |
Nom IUPAC |
3-(2,6-dichlorophenyl)-6,7-dihydropyrano[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C12H7Cl2NO3/c13-6-2-1-3-7(14)9(6)11-10-8(18-15-11)4-5-17-12(10)16/h1-3H,4-5H2 |
Clé InChI |
TXBMHGJQEJHAQC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C2=C1ON=C2C3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)


![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)

![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)



